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Compound of Interest

1-(4-Chlorophenyl)-2,2-
Compound Name:
dimethylpropan-1-one

cat. No.: B1352676

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

Introduction

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-chloro-2,2-
dimethylpropiophenone, is an aromatic ketone of significant interest in synthetic organic
chemistry. Its structure, featuring a para-substituted chlorophenyl ring attached to a sterically
hindered pivaloyl group, imparts unique reactivity and makes it a valuable intermediate in the
synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals.
This guide provides a comprehensive overview of its chemical and physical properties,
spectroscopic signature, primary synthetic routes, and characteristic reactivity, offering a
technical resource for researchers in drug development and chemical synthesis.

Molecular Identity and Physicochemical Properties
Nomenclature and Structure

The unambiguous identification of a chemical compound is foundational to scientific research.
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is identified by several key descriptors.

e |IUPAC Name: 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one

e Common Synonyms: 4'-Chloro-2,2-dimethylpropiophenone[1]
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e CAS Number: 30314-42-2[1]
e Molecular Formula: C11H13CIO[1]
e Molecular Weight: 196.67 g/mol [1]

The molecule's architecture consists of a central carbonyl group linking a 4-chlorophenyl ring to
a tert-butyl moiety. This steric hindrance from the tert-butyl group is a defining feature,
influencing the ketone's reactivity.

Figure 1: Molecular structure of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one.

Tabulated Physicochemical Data

A summary of key computed and experimental properties is essential for predicting the
compound's behavior in various systems.

Property Value Source
Molecular Weight 196.67 g/mol [1]
Molecular Formula C11H13CIO [1]
CAS Number 30314-42-2 [1]
Topological Polar Surface Area

17.07 A2 [1]
(TPSA)
LogP (Octanol-Water Partition

3.5688 [1]
Coeff.)
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 1 [1]
Rotatable Bonds 1 [1]

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural confirmation and purity assessment of
synthesized compounds. While specific experimental spectra for this exact compound are not
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readily available in public databases, its structure allows for the reliable prediction of key
spectroscopic features.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly
characteristic. It should feature a prominent singlet around 1.3 ppm, integrating to 9 protons,
corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. The
aromatic region should display a pair of doublets between 7.4 and 7.9 ppm, characteristic of
a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group will be deshielded
and appear further downfield.

e 13C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl
carbon around 200-205 ppm. Other key signals include those for the quaternary carbon of
the tert-butyl group (~45 ppm), the tert-butyl methyl carbons (~28 ppm), and four distinct
signals in the aromatic region (typically 128-140 ppm).

« Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp
absorption band corresponding to the carbonyl (C=0) stretch, expected in the region of
1680-1695 cm~1. The position is indicative of an aryl ketone. Additional bands will be present
for C-H stretching of the alkyl and aromatic groups (~2900-3100 cm~1) and C=C stretching of
the aromatic ring (~1600 cm~1).

o Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) would be
observed at m/z 196. A characteristic isotopic pattern for the presence of one chlorine atom
(M+2 peak at ~33% intensity of M*) would be expected at m/z 198. A major fragmentation
pathway would be the alpha-cleavage to lose the tert-butyl group, resulting in a prominent
peak at m/z 139 (chlorobenzoyl cation).

Synthesis and Reactivity
Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing 1-(4-chlorophenyl)-2,2-
dimethylpropan-1-one is the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride
(2,2-dimethylpropanoyl chloride). This reaction is an electrophilic aromatic substitution
catalyzed by a strong Lewis acid, typically aluminum chloride (AICls).
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The mechanism involves the formation of a highly electrophilic pivaloyl cation intermediate from
the reaction of pivaloyl chloride with AICls. This cation then attacks the electron-rich
chlorobenzene ring. The chloro group is an ortho-, para-directing deactivator; however, due to
the significant steric bulk of the pivaloyl cation, substitution occurs almost exclusively at the
less hindered para position, leading to high regioselectivity for the desired product.
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Friedel-Crafts Acylation Workflow

Start Materials:

- Chlorobenzene
- Pivaloyl Chloride
- AlCls (Catalyst)

'

Mix Chlorobenzene and AlCl3
in an inert solvent (e.g., DCM)
at 0 °C.

'

Slowly add Pivaloyl Chloride
maintaining temperature at 0 °C.

:

Allow reaction to warm to RT.
Stir for 2-4 hours.
(Monitor by TLC)

:

Quench reaction by pouring
onto ice/HCI mixture.

:

Separate organic layer.
Extract aqueous layer with solvent.

:

Wash combined organic layers
with NaHCOs and brine.

:

Dry over anhydrous MgSOa,
filter, and concentrate.

:

Purify crude product via
vacuum distillation or
recrystallization.

:

Final Product:

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

Click to download full resolution via product page

Figure 2: Workflow for the synthesis via Friedel-Crafts acylation.
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Experimental Protocol: Friedel-Crafts Acylation

o Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AICIs, 1.1
equivalents) and a dry, inert solvent such as dichloromethane (DCM).

e Cooling: Cool the suspension to 0 °C in an ice-water bath.

o Reagent Addition: Add chlorobenzene (1.0 equivalent) to the dropping funnel and add it
dropwise to the stirred AICIs suspension. Subsequently, add pivaloyl chloride (1.05
equivalents) to the dropping funnel and add it dropwise over 1 hour, ensuring the internal
temperature does not exceed 5-10 °C.

» Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using
Thin Layer Chromatography (TLC).

o Workup: Carefully and slowly pour the reaction mixture into a beaker containing a stirred
mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and
decompose the aluminum complex.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and
extract the aqueous layer twice with DCM.

e Washing: Combine the organic layers and wash sequentially with a saturated sodium
bicarbonate (NaHCO:s) solution and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a), filter, and remove the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude product can be purified by vacuum distillation or
recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 1-(4-
chlorophenyl)-2,2-dimethylpropan-1-one.

Chemical Reactivity

The reactivity of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one is dominated by its ketone
functional group. The adjacent bulky tert-butyl group sterically hinders the carbonyl carbon,
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which can slow the rate of nucleophilic attack compared to less hindered ketones.

e Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-
chlorophenyl)-2,2-dimethylpropan-1-ol. Standard reducing agents like sodium borohydride
(NaBHa4) in an alcoholic solvent will efficiently perform this transformation.[2] For
stereoselective synthesis of a single enantiomer of the alcohol, asymmetric reduction
methods using chiral catalysts (e.g., CBS reduction or asymmetric transfer hydrogenation)
are required.[2]

» Nucleophilic Addition: It can undergo nucleophilic addition with organometallic reagents such
as Grignard or organolithium reagents. For example, reaction with methylmagnesium
bromide would yield the tertiary alcohol 1-(4-chlorophenyl)-2,2,3-trimethylbutan-2-ol after an
agueous workup. The steric hindrance may necessitate more forcing conditions compared to
unhindered ketones.

o Enolate Formation: Although sterically hindered, it is possible to form an enolate under
strong, non-nucleophilic basic conditions (e.g., Lithium diisopropylamide, LDA). However,
because there are no a-protons on the pivaloyl side, enolization can only occur towards the
aromatic ring, which is energetically unfavorable and generally does not happen. This lack of
a-hydrogens prevents common ketone reactions like aldol condensations and halogenation
at the alpha-position.

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
(Ketone)

Nucleophilic Addition

Reduction

[H]

Secondary Alcohol e.g., NaBHa

. R-MgX
Tertiary Alcohol e.g., CHsMgBr

Click to download full resolution via product page

Figure 3: Key reactivity pathways of the ketone functional group.
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Applications in Synthesis

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one serves primarily as a building block or
intermediate in multi-step organic syntheses. While direct applications are not widely
documented, its structural motifs are found in biologically active compounds. For instance,
related structures are key intermediates in the production of fungicides like cyproconazole and
tebuconazole.[3][4] The combination of the chlorophenyl group and a sterically defined ketone
makes it a suitable precursor for synthesizing chiral alcohols and other complex targets where
precise control of molecular architecture is required.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Based on data for
structurally similar compounds and general ketone hazards, the following precautions are
advised:

e Hazards: May cause skin, eye, and respiratory irritation.[5] Handle in a well-ventilated area
or chemical fume hood.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or
goggles, a lab coat, and chemical-resistant gloves.

« Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands
thoroughly after handling.[6]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[7]

Disclaimer: This information is for guidance and is not a substitute for a comprehensive Safety
Data Sheet (SDS). Always consult the specific SDS for the material before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

